REACTION_CXSMILES
|
S(NN)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=O)=O.[CH3:13][CH2:14]O.C([N-][CH:20]([CH3:22])[CH3:21])(C)C.[Li+]>Cl.CN(C)CCN(C)C>[CH2:8]1[C:7]2[C:6](=[CH:5][CH:4]=[CH:10][CH:9]=2)[CH:8]=[C:7]1[CH2:9][C:10]1[CH2:4][C:5]2[C:13]([CH:14]=1)=[CH:21][CH:20]=[CH:22][CH:6]=2 |f:2.3|
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Name
|
CH2(1-indanone)2
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Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(CCN(C)C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
were placed in a 250 ml round-bottom flask
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISSOLUTION
|
Details
|
everything dissolved
|
Type
|
CUSTOM
|
Details
|
a clear brown solution resulted
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
WASH
|
Details
|
This was washed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
10.8 g (17.6 mnol) of the bis(hydrazone), suspended in 250 ml N,N,N′,N′-tetramethyl-ethylene diamine (TMEDA) in a large Schlenk tube
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
decanted onto ice
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
WASH
|
Details
|
On washing with 100 ml aqueous NaHCO3 the solution
|
Type
|
EXTRACTION
|
Details
|
This was extracted copiously (3×250 ml) with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
These were evaporated to a brown oil which
|
Type
|
EXTRACTION
|
Details
|
was extracted with pentane
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(=CC2=CC=CC=C12)CC=1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |